![molecular formula C14H17NO4S B2430637 N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide CAS No. 2189499-11-2](/img/structure/B2430637.png)
N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide, commonly known as MSOP, is a compound that has gained attention in the scientific community due to its potential use in various research applications. MSOP is a synthetic compound that belongs to the class of alkene amides. It has been found to possess several biochemical and physiological effects, making it a valuable tool in scientific research.
Mecanismo De Acción
MSOP acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the central nervous system. By binding to the glycine receptor, MSOP blocks the binding of glycine, which is an essential neurotransmitter. This leads to a decrease in the activity of the glycine receptor, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
MSOP has been found to have several biochemical and physiological effects. It has been shown to induce convulsions in mice and to increase the excitability of the central nervous system. MSOP has also been found to enhance the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSOP has several advantages as a tool for scientific research. It is a potent and selective antagonist of the glycine receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, MSOP has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on MSOP. One direction is to investigate the potential therapeutic applications of MSOP in various neurological and psychiatric disorders, including schizophrenia and depression. Another direction is to study the effects of MSOP on other ion channels and receptors in the central nervous system. Additionally, further research is needed to optimize the synthesis and purification methods for MSOP, leading to higher yields and greater purity.
Métodos De Síntesis
MSOP can be synthesized using various methods, including the reaction of 4-methylsulfonylbenzaldehyde with ethyl 3-bromoacrylate in the presence of a base. The resulting product is then subjected to a coupling reaction with oxirane, leading to the formation of MSOP. This synthesis method has been optimized to produce high yields of pure MSOP.
Aplicaciones Científicas De Investigación
MSOP has been found to have several applications in scientific research. It has been used as a tool to study the mechanism of action of various compounds, including neurotransmitters and ion channels. MSOP has also been used to investigate the role of specific receptors in the central nervous system and to study the effects of drugs on these receptors.
Propiedades
IUPAC Name |
N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-13(16)15-14(8-9-19-10-14)11-4-6-12(7-5-11)20(2,17)18/h3-7H,1,8-10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGDSTWVCCAMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCOC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

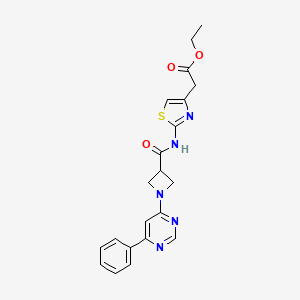
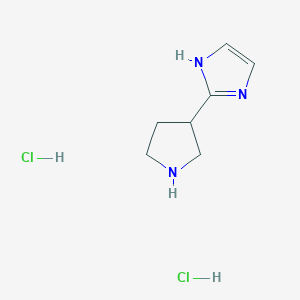
![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
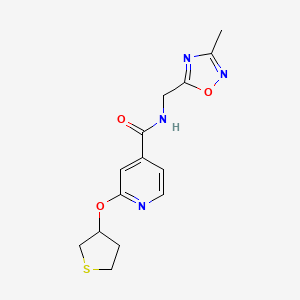
![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)

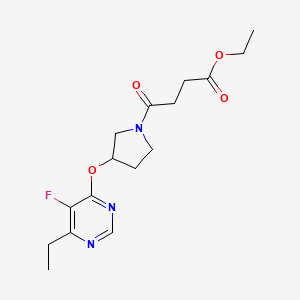
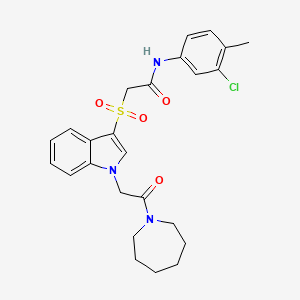
![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
methanamine](/img/structure/B2430573.png)
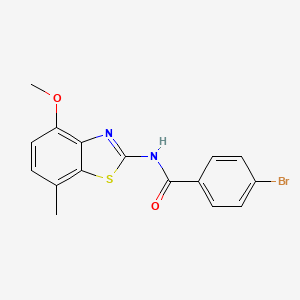
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)